molecular formula C16H19Cl2N B14483368 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride CAS No. 65972-27-2

3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride

Cat. No.: B14483368
CAS No.: 65972-27-2
M. Wt: 296.2 g/mol
InChI Key: PXPVUICBGBGXKS-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is a derivative of aniline, where the aniline group is substituted with a 4-(4-chlorophenyl)butyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Butylaniline: Another aniline derivative with a butyl group instead of the 4-(4-chlorophenyl)butyl group.

    4-Chloroaniline: An aniline derivative with a chlorine atom directly attached to the benzene ring.

Uniqueness

3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride is unique due to the presence of both the 4-(4-chlorophenyl)butyl group and the hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for specific research applications .

Properties

CAS No.

65972-27-2

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)butyl]aniline;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c17-15-10-8-13(9-11-15)4-1-2-5-14-6-3-7-16(18)12-14;/h3,6-12H,1-2,4-5,18H2;1H

InChI Key

PXPVUICBGBGXKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCCC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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